molecular formula C23H22N2O4S B11597024 ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11597024
M. Wt: 422.5 g/mol
InChI Key: VGCXFUUORYENPG-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimidothiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and a phenoxyphenyl group attached to the pyrimidine ring. The presence of these functional groups imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . This reaction forms a dihydropyrimidine intermediate, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate serves as a valuable building block in organic synthesis. Its structural features allow chemists to create more complex molecules that may have desirable properties for various applications.

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
  • Anticancer Effects : Preliminary evaluations indicate that the compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industrial Applications

In industry, this compound is utilized in the formulation of new materials and chemical processes. Its unique properties can enhance the performance of various products.

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of pyrimidothiazines demonstrated that ethyl 8-methyl-4-oxo... exhibited significant antimicrobial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies showed that this compound effectively inhibited the proliferation of human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects, including antimicrobial properties, potential applications in cancer therapy, and other pharmacological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O3S
  • CAS Number : 123044-08-6
  • Physical Form : Solid
  • Purity : 90%

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimido-thiazine compounds exhibit notable antibacterial activity. For instance, compounds similar to ethyl 8-methyl-4-oxo have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) reported at around 256 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
Ethyl 8-methyl...E. coli256
Ethyl 8-methyl...S. aureus256

2. Anticancer Potential

The compound's structure suggests potential as a multikinase inhibitor. Similar compounds have been evaluated for their ability to inhibit kinases involved in cancer proliferation. For example, studies on related thiazine derivatives showed effective inhibition of CDK4 and ARK5 kinases, which are crucial in cell cycle regulation and cancer progression .

In vitro studies indicated that these compounds could induce apoptosis in tumor cells at low concentrations (30–100 nM), highlighting their potential therapeutic applications in oncology .

The biological mechanisms through which ethyl 8-methyl-4-oxo exerts its effects are still under investigation. However, preliminary data suggest that the compound may interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the thiazine ring is believed to play a critical role in binding affinity and specificity towards target proteins .

Study on Antimicrobial Efficacy

A study published in MDPI demonstrated the synthesis of various thiazine derivatives and their antibacterial properties against E. coli and S. aureus. The results indicated that modifications to the thiazine structure could enhance antimicrobial activity .

Cancer Cell Line Testing

In another study focusing on kinase inhibition, several thiazine derivatives were tested against multiple cancer cell lines (e.g., K562 leukemia cells). The results showed a significant reduction in cell viability, suggesting that structural modifications could lead to improved anticancer efficacy .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-3-28-22(27)20-15(2)24-23-25(19(26)12-13-30-23)21(20)16-8-7-11-18(14-16)29-17-9-5-4-6-10-17/h4-11,14,21H,3,12-13H2,1-2H3

InChI Key

VGCXFUUORYENPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)CCS2)C

Origin of Product

United States

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